2-(1-Amino-2,2-dimethylpropyl)-4,6-difluorophenol is a chemical compound characterized by its unique structure that includes both amino and phenolic functionalities. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. It is classified as an aromatic amine due to the presence of the amino group attached to a substituted phenol.
The synthesis of 2-(1-Amino-2,2-dimethylpropyl)-4,6-difluorophenol typically begins with commercially available starting materials such as 4,6-difluorophenol and 2,2-dimethylpropylamine. These precursors are chosen for their reactivity and availability, which facilitate the desired chemical transformations.
This compound can be classified under several categories:
The synthesis of 2-(1-Amino-2,2-dimethylpropyl)-4,6-difluorophenol can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction between 4,6-difluorophenol and 2,2-dimethylpropylamine.
The molecular structure of 2-(1-Amino-2,2-dimethylpropyl)-4,6-difluorophenol can be represented with the following details:
| Property | Data |
|---|---|
| Molecular Formula | C11H15F2N1O1 |
| Molecular Weight | Approximately 213.25 g/mol |
| IUPAC Name | 2-(1-amino-2,2-dimethylpropyl)-4,6-difluorophenol |
| InChI Key | TWGZWQZMLGORCV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C(C1=C(C(=CC(=C1)F)F)O)N |
The compound's structure features a phenolic ring substituted with two fluorine atoms at the 4 and 6 positions and an amino group attached to a branched alkyl chain.
The compound can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties or synthesizing derivatives with enhanced biological activity.
The mechanism of action for 2-(1-Amino-2,2-dimethylpropyl)-4,6-difluorophenol involves its interaction with specific biological targets:
Research indicates that compounds with similar structures often exhibit antimicrobial and anti-inflammatory properties due to their ability to modulate enzyme activity.
The compound's reactivity profile makes it suitable for further functionalization and application in various chemical syntheses.
The potential applications of 2-(1-Amino-2,2-dimethylpropyl)-4,6-difluorophenol include:
This compound exemplifies the intersection of synthetic chemistry and biological application, making it a subject of interest in both academic research and industrial development.
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 17699-05-7
CAS No.: 36671-85-9
CAS No.: 19420-61-2
CAS No.: 72691-25-9